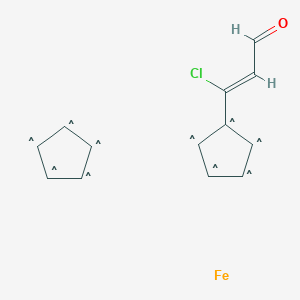
4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a thiazole ring, a benzamide moiety, and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzylamine with thiourea under acidic conditions to form 2-chlorobenzylthiazole.
Benzamide Formation: The 2-chlorobenzylthiazole is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic uses.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide is unique due to its specific structural features, such as the combination of a thiazole ring and chlorobenzyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
302548-96-5 |
|---|---|
Molecular Formula |
C17H12Cl2N2OS |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-chloro-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-13-7-5-11(6-8-13)16(22)21-17-20-10-14(23-17)9-12-3-1-2-4-15(12)19/h1-8,10H,9H2,(H,20,21,22) |
InChI Key |
RKRKYGPOCTXZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11986915.png)
![3-Imino-3H-benzo[f]chromene-2-carbonitrile](/img/structure/B11986920.png)
![ethyl 4-{5-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11986926.png)

![3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic Acid](/img/structure/B11986937.png)
![N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)ethenyl]benzamide](/img/structure/B11986948.png)
![N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}-3-nitrobenzohydrazide](/img/structure/B11986956.png)

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide](/img/structure/B11986965.png)
![9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11986971.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986975.png)
![9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11986980.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986983.png)
![N'~1~,N'~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide](/img/structure/B11986990.png)
